molecular formula C₁₀H₁₄N₄O₄ B1145068 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir CAS No. 108970-74-7

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir

Cat. No.: B1145068
CAS No.: 108970-74-7
M. Wt: 254.24
InChI Key:
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Description

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, an antiviral compound used primarily in the treatment of herpes simplex virus infections. This compound is characterized by the absence of an amino group and the presence of a dihydro-oxo group, which differentiates it from its parent compound, Penciclovir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of Penciclovir through a series of chemical reactions. The process begins with the protection of hydroxyl groups followed by the selective removal of the amino group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves its conversion to an active triphosphate form within infected cells. This active form inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. The compound targets viral thymidine kinase, which phosphorylates it to its active form, leading to selective inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is unique due to its structural modifications, which confer distinct pharmacokinetic properties and potentially enhanced antiviral activity compared to its parent compound, Penciclovir .

Properties

CAS No.

108970-74-7

Molecular Formula

C₁₀H₁₄N₄O₄

Molecular Weight

254.24

Synonyms

3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione

Origin of Product

United States

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